

Karanal®: A Technical Guide to a Modern Woody-Amber Fragrance Ingredient

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Karanal*

Cat. No.: *B1171237*

[Get Quote](#)

[Date]: December 13, 2025

[Affiliation]: Google Research

Abstract

Karanal® is a powerful and radiant synthetic fragrance ingredient prized for its diffusive, dry, woody-amber character. Since its discovery in the late 1980s, it has become a key component in a wide array of fragrances, from fine perfumery to personal and home care products. This document provides a comprehensive technical overview of **Karanal®**, including its history, physicochemical properties, synthesis, olfactory profile, and the methodologies used for its evaluation. It is intended for researchers, chemists, and fragrance development professionals.

Introduction and History

Karanal®, a polycyclic acetal, emerged from the research laboratories of Quest International in 1987.^{[1][2]} The discovery is credited to Karen J. Rossiter, after whom the molecule was named. ^[1] Rossiter, an organic chemist, was involved in the discovery of new fragrance ingredients, and **Karanal®** stands out as her most commercially successful creation.^[1] Quest International was later acquired by Givaudan in 2007, which now manufactures and markets **Karanal®**.^{[2][3]}

The development of **Karanal®** was driven by the industry's demand for potent, long-lasting, and versatile amber notes. It was engineered for high tenacity and strong diffusion, performing particularly well as a backbone in ambery and woody accords.^[2] Its stability in various

functional product bases, including those with challenging pH levels, has contributed to its widespread adoption.[2][4]

However, it is important to note its recent regulatory status. European authorities have added **Karanal®** to the list of substances of very high concern (SVHC), with deadlines for its inclusion in cosmetic products set for August 2023.[1][5] Consequently, Givaudan has been phasing out its supply.[1]

Physicochemical Properties

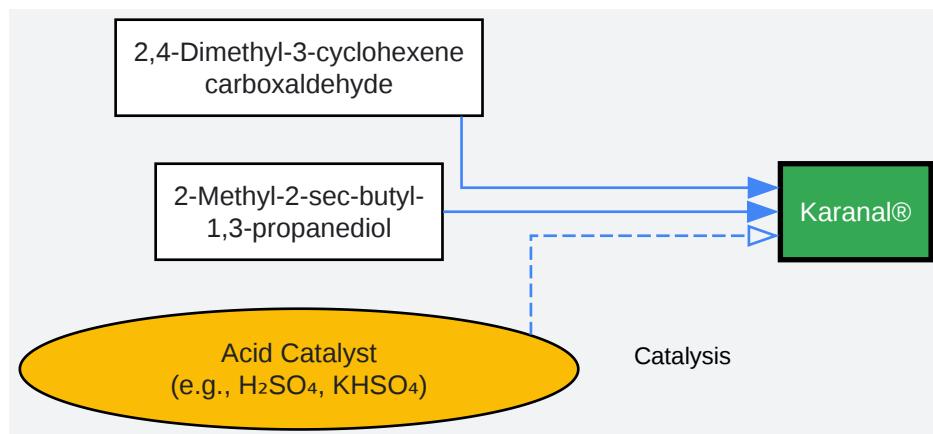

Karanal® is a colorless liquid characterized by its high molecular weight and low volatility, which contribute to its remarkable substantivity and longevity.[1][2][4] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **Karanal®**

Property	Value	Reference(s)
Chemical Name	2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane	[2]
CAS Number	117933-89-8	[2][6]
EINECS Number	413-720-9	[6]
Molecular Formula	C ₁₇ H ₃₀ O ₂	[2][6]
Molecular Weight	266.42 g/mol	[2][6]
Appearance	Colorless Liquid	[2][6]
Odor Type	Dry, Woody, Amber	[2][7]
Boiling Point	300°C (572°F)	[6]
Flash Point	> 93.33°C (> 200°F)	[7]
Vapor Pressure	0.0009 hPa @ 25°C	[2]
Density	0.959 - 0.965 g/cm ³ @ 25°C	[7]
Refractive Index	1.478 - 1.484 @ 20°C	[6][7]
Log P (o/w)	5.2 - 6.5	[2][6]
Odor Threshold	2.75 ng/L air	[6]

Synthesis of Karanal®

The primary synthesis route for Karanal® is the acid-catalyzed acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with 2-methyl-2-sec-butyl-1,3-propanediol.[1][2][6] This reaction creates the characteristic 1,3-dioxane ring structure.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **Karanal®** via acetalization.

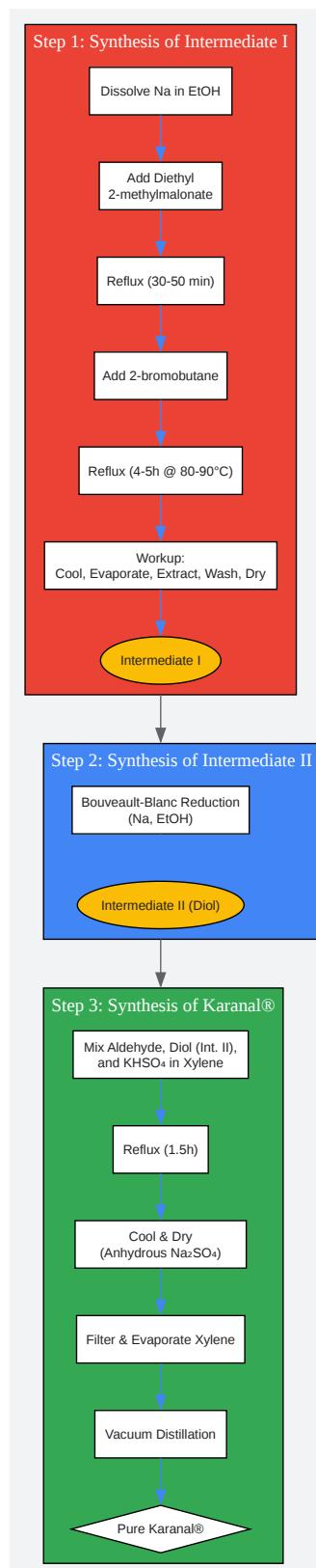
A more detailed, multi-step synthesis has been described in patent literature, providing a complete route from more basic starting materials.^[8] This process involves the synthesis of the key diol intermediate followed by the final condensation reaction.

Detailed Experimental Protocol (Based on Patent CN102432588B)

The following protocol is a summary of the three main stages described for the complete synthesis of **Karanal®**.

Step 1: Synthesis of Intermediate (I) - 2-methyl-2-sec-butyl-diethyl malonate

- Sodium metal (0.33g - 0.66g) is dissolved in absolute ethanol (25mL - 80mL).
- After the sodium has completely reacted, diethyl 2-methylmalonate (2.11g - 4.17g) is added.
- The mixture is stirred and refluxed for 30-50 minutes.
- 2-bromobutane (2.49g - 4.95g) is added, and the reaction is refluxed at 80-90°C for 4-5 hours.
- Post-reaction, the mixture is cooled, and the ethanol is removed by evaporation.
- The residue is diluted with water and extracted three times with diethyl ether.


- The combined ether extracts are washed with distilled water and saturated NaCl solution, then dried.
- The ether is evaporated to yield the intermediate product, 2-methyl-2-sec-butyl-diethyl malonate.[\[1\]](#)

Step 2: Synthesis of Intermediate (II) - 2-methyl-2-sec-butyl-1,3-propanediol

- Intermediate (I) is reduced using sodium metal in absolute ethanol (Bouveault-Blanc reduction).
- This step transforms the diethyl ester groups into primary alcohols, yielding the target diol.

Step 3: Synthesis of **Karanal®**

- In a three-neck flask, 3,5-dimethyl-4-cyclohexene carboxaldehyde (13.80g) and Intermediate (II) (17.86g) are added to xylene (40ml) with stirring.
- Potassium bisulfate (0.25g) is added as a catalyst.
- The mixture is heated to reflux in a water bath for 1.5 hours.
- After cooling, anhydrous sodium sulfate (2.5g) is added, and the mixture is left to dry for 12 hours.
- The solid is filtered off, and the xylene is removed from the filtrate under reduced pressure.
- The resulting crude product is purified by vacuum distillation (-1200Pa) at 118-119°C to yield pure **Karanal®**.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Detailed workflow for the three-step synthesis of **Karanal®**.

Olfactory Profile and Applications

Karanal® is renowned for its powerful, radiant, and exceptionally tenacious woody-amber scent.[\[1\]](#)[\[7\]](#)[\[9\]](#) Its profile is predominantly dry, distinguishing it from sweeter amber materials.[\[2\]](#) Many evaluators also perceive fruity nuances, often described as reminiscent of watermelon.[\[1\]](#)

Due to its high impact and substantivity, it is used at levels from trace amounts up to 2%.[\[2\]](#)[\[4\]](#) It serves as a core building block in woody and ambery fragrances and synergizes well with other common synthetic ingredients like Iso E Super®, Cedramber®, and various musks.[\[2\]](#)[\[6\]](#)

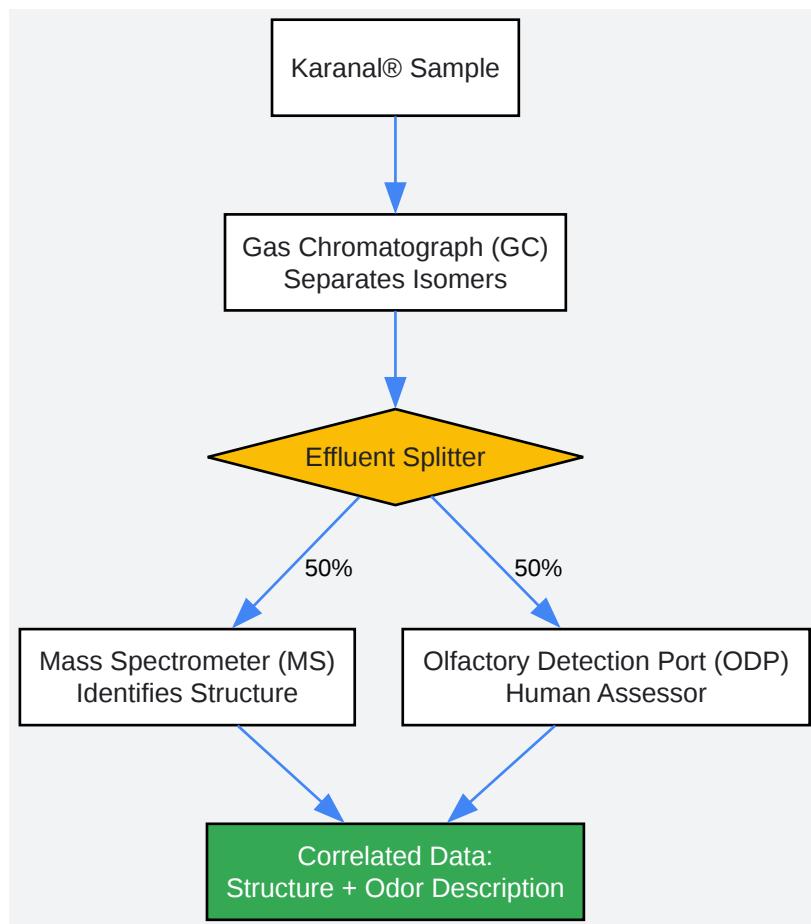
Its excellent stability and performance have led to its use in a wide range of applications beyond fine fragrance:[\[4\]](#)[\[7\]](#)[\[9\]](#)

- Personal Care: Shampoos, hair conditioners, antiperspirants.
- Home Care: Fabric conditioners, laundry detergents (liquid and powder), soaps, and all-purpose cleaners.
- Air Care: Candles and incense, where it demonstrates good burning performance.[\[2\]](#)

Table 2: Performance and Stability of **Karanal®** in Various Applications

Application Base	pH Range	Odor Stability/Performance	Reference
Acid Cleaner	2	Good	[4]
Fabric Conditioner	3	Good	[4]
Antiperspirant	3.5	Moderate	[4]
Shampoo	6	Good	[4]
All-Purpose Cleaner (APC)	9	Good	[4]
Liquid Fabric Detergent	9	Good	[4]
Soap	10	Good	[4]
Powder Detergent	10.5	Good	[4]
Liquid Bleach	11	Moderate	[4]
General Performance			
Substantivity (Damp Fabric)	-	Good	[4]
Substantivity (Dry Fabric)	-	Good	[4]
Bloom in Soap	-	Good	[4]
Tenacity on Blotter	-	Several Months	[4]

Experimental Evaluation Protocols


The evaluation of a fragrance ingredient like **Karanal®** involves a combination of analytical chemistry and sensory science. While specific internal protocols of companies like Givaudan are proprietary, the methodologies described below are standard within the industry.

Olfactory Characterization: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify which specific chemical compounds in a complex mixture are responsible for its aroma. The method combines the separation capabilities of a gas chromatograph (GC) with the sensitivity of the human nose as a detector.

Protocol Outline:

- Sample Preparation: A diluted solution of **Karanal®** is prepared in a suitable solvent (e.g., ethanol).
- Injection: A small volume of the sample is injected into the GC.
- Separation: The GC column separates the components of the sample based on their volatility and polarity. In the case of **Karanal®**, this would separate the different isomers.
- Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a standard chemical detector (like a Mass Spectrometer, MS), while the other is directed to a heated sniffing port.
- Olfactory Detection: A trained sensory panelist or perfumer sniffs the effluent from the port and records the time, intensity, and description of any odor detected.
- Data Correlation: The data from the chemical detector (retention time and mass spectrum) is correlated with the sensory data to identify the specific odor-active compounds.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Performance and Substantivity Testing

Evaluating the performance of **Karanal®** in consumer products, such as its ability to cling to fabric (substantivity), requires standardized application tests.

Protocol Outline for Fabric Conditioner Substantivity:

- **Base Preparation:** An unscented model fabric conditioner base is prepared. **Karanal®** is incorporated at a specified concentration (e.g., 0.5%).
- **Washing Protocol:** Standard fabric swatches (e.g., cotton terry towels) are washed in a laboratory-scale washing machine with a standard unscented detergent.

- Rinse Cycle Application: During the final rinse cycle, the prepared fabric conditioner containing **Karanal®** is added.
- Drying: The swatches are line-dried or tumble-dried for a controlled period.
- Sensory Evaluation: At set time points (e.g., immediately after drying, 24 hours, 7 days), the fabric swatches are evaluated by a trained sensory panel in a controlled environment (odor-free booths).
- Rating: Panelists rate the intensity of the fragrance on a labeled magnitude scale (e.g., 0-10). The data is then statistically analyzed to determine the tenacity and substantivity of **Karanal®** on fabric over time.

Conclusion

Karanal® has had a significant impact on modern perfumery, providing a unique and powerful dry, woody-amber note with exceptional performance characteristics. Its discovery by Karen J. Rossiter at Quest International and subsequent production by Givaudan marked a notable development in synthetic fragrance chemistry. The synthesis, primarily achieved through acetalization, is well-established. While its future use in cosmetics is limited by regulatory changes in Europe, its history and technical properties provide a valuable case study in the design and application of high-performance fragrance ingredients. The experimental protocols for its synthesis and evaluation demonstrate the interdisciplinary science required to bring a fragrance molecule from the laboratory to the consumer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN102432588B - Method for synthesizing karanal - Google Patents [patents.google.com]
- 2. bocsci.com [bocsci.com]
- 3. rifm.org [rifm.org]

- 4. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 5. The Creme RIFM Aggregate Exposure Model: A powerful tool in the assessment of fragrance safety - American Chemical Society [acs.digitellinc.com]
- 6. CN102432588A - Synthesis method of karanal - Google Patents [patents.google.com]
- 7. benchmarkingcompany.com [benchmarkingcompany.com]
- 8. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 9. 2-(2,4-DIMETHYLCYCLOHEX-3-ENE-1-YL)-5-METHYL-5-(1-METHYLPROPYL)-1,3-DIOXANE | 117933-89-8 [chemicalbook.com]
- 10. aidic.it [aidic.it]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Karanal®: A Technical Guide to a Modern Woody-Amber Fragrance Ingredient]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171237#discovery-and-history-of-karanal-fragrance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com